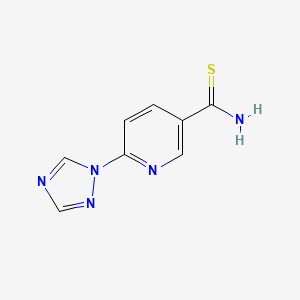![molecular formula C29H30N4O4S B2419892 N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide CAS No. 688055-59-6](/img/structure/B2419892.png)
N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a useful research compound. Its molecular formula is C29H30N4O4S and its molecular weight is 530.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide belongs to a class of compounds with a focus on the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones. These compounds are synthesized using palladium-catalyzed Buchwald–Hartwig coupling reactions. Such synthetic processes are crucial in exploring the potential biological activities of these derivatives, including anticancer activities as demonstrated in some studies (Nowak et al., 2015)(Nowak et al., 2015).
Potential Anticancer Activity
One of the primary areas of interest in the research of this compound and its derivatives is in the field of cancer research. Some derivatives have shown significant anticancer activity, especially in cell lines such as HT29 and HCT116. The structure-activity relationship of these compounds is key to understanding their interaction with cancer cells and how they can be optimized for potential therapeutic use (Nowak et al., 2015)(Nowak et al., 2015).
Role in Synthesis of Heterocycles
This compound is also used in the synthesis of various heterocyclic compounds. The versatility in reactions and the ability to form complex structures make it a valuable tool in medicinal chemistry for the synthesis of compounds with potential pharmacological activities (Kurihara et al., 1980)(Kurihara et al., 1980).
Exploration in Cardiac Electrophysiological Activity
Additionally, derivatives of this compound have been explored for their potential in modulating cardiac electrophysiological activity. This research avenue is crucial in understanding how these compounds can affect heart function and their potential therapeutic applications in cardiovascular diseases (Morgan et al., 1990)(Morgan et al., 1990).
Mecanismo De Acción
Mode of Action
The exact mode of action of this compound is currently unknown. The presence of the ethyl(3-methylphenyl)amino and sulfanylidene groups suggest that it might interact with its targets through hydrogen bonding or ionic interactions .
Biochemical Pathways
The compound may influence various biochemical pathways depending on its target. For instance, if the compound targets an enzyme, it could alter the metabolic pathway that the enzyme is involved in. This could lead to changes in the production of certain metabolites, which could have downstream effects on cellular functions .
Pharmacokinetics
Its molecular weight (53064 g/mol) suggests that it might be absorbed in the gastrointestinal tract after oral administration. The presence of various functional groups in its structure could influence its distribution and metabolism in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as an inhibitor of an enzyme, it could lead to a decrease in the production of certain metabolites. On the other hand, if it acts as an activator, it could increase the production of these metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain functional groups in the compound might be more reactive at specific pH levels or temperatures .
Propiedades
IUPAC Name |
N-[3-(N-ethyl-3-methylanilino)propyl]-4-[(8-oxo-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S/c1-3-32(22-7-4-6-19(2)14-22)13-5-12-30-27(34)21-10-8-20(9-11-21)17-33-28(35)23-15-25-26(37-18-36-25)16-24(23)31-29(33)38/h4,6-11,14-16,23H,3,5,12-13,17-18H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECWNBKLSHTZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3C=C4C(=CC3=NC2=S)OCO4)C5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide](/img/structure/B2419810.png)
![2-Chloro-N-[4-(2,2-difluoroethyl)-3-oxo-1,4-benzothiazin-6-yl]acetamide](/img/structure/B2419811.png)

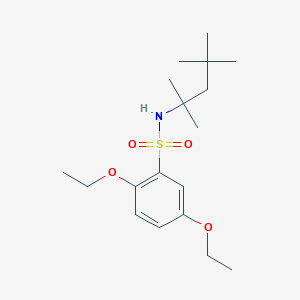
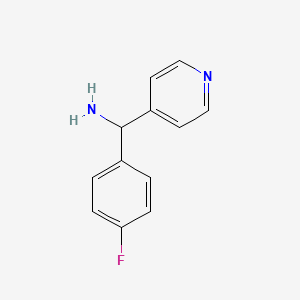

![4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-5-fluoropyrimidine](/img/structure/B2419821.png)
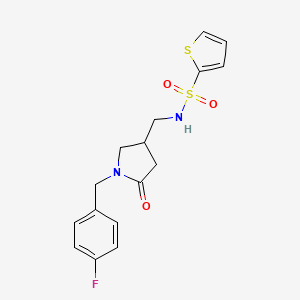
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2419823.png)
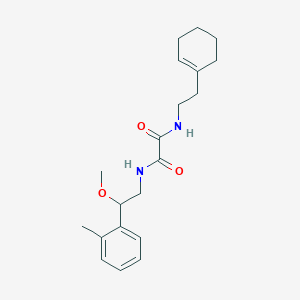
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2419827.png)
